3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid
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Overview
Description
3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of an amine group with a tert-butoxycarbonyl (BOC) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid exerts its effects involves the interaction with specific molecular targets. The BOC group can protect reactive amine groups, allowing for selective reactions at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved using acids like trifluoroacetic acid .
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-4-yl}propanoic acid
- 3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-6-yl}propanoic acid
Uniqueness
3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The position of the BOC group and the isoindoline ring system contribute to its unique chemical properties, making it valuable in targeted synthesis and research applications.
Properties
CAS No. |
1262409-84-6 |
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Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindol-5-yl]propanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12-6-4-11(5-7-14(18)19)8-13(12)10-17/h4,6,8H,5,7,9-10H2,1-3H3,(H,18,19) |
InChI Key |
LWVDXCBSYQEFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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